(S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m0/s1 |
InChI Key |
PUCZUBFZQVSURB-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextual Significance of Dihydroquinolinone Scaffolds in Organic and Medicinal Chemistry
The dihydroquinolinone framework is a heterocyclic motif that has garnered substantial attention from the scientific community. These structures are integral to numerous natural products and have been identified as key pharmacophores in a multitude of synthetic compounds with therapeutic potential. nih.govmdpi.com Their importance in organic chemistry is underscored by the continuous development of novel and efficient synthetic routes for their construction. organic-chemistry.org These methods often aim to create diverse libraries of dihydroquinolinone derivatives for biological screening. nih.gov
In medicinal chemistry, dihydroquinolinone derivatives are recognized for their wide spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as:
Anticancer agents: Certain derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia, by inducing apoptosis and DNA damage. nih.govnih.govresearchgate.net
Antimicrobial and Antibiotic agents: The quinolinone core has long been associated with antibacterial properties. nih.govnih.govorganic-chemistry.org
Anti-inflammatory compounds. nih.gov
Antidepressants: Specific derivatives have been investigated for their activity on the central nervous system. acs.org
This broad range of biological activities establishes the dihydroquinolinone scaffold as a versatile and valuable template in the pursuit of new therapeutic agents. nih.govresearchgate.net
Enantioselective Synthesis of 2 Aryl 2,3 Dihydroquinolin 4 1h Ones, Including S 2 Phenyl Analogs
Knoevenagel Condensation/Aza-Michael Addition/Electrophilic Fluorination Cascades
A multi-component cascade reaction involving a Knoevenagel condensation, an aza-Michael addition, and an electrophilic fluorination represents a highly advanced strategy for creating complex, functionalized dihydroquinolinones. This specific sequence allows for the rapid assembly of the heterocyclic core and the simultaneous introduction of functional groups with stereochemical control.
While literature detailing this exact three-step cascade for dihydroquinolinone synthesis is highly specialized, the constituent reactions are well-established. The aza-Michael addition is a cornerstone for forming the quinolinone ring. rsc.orgfrontiersin.orgnih.govnih.gov For instance, an iridium-catalyzed cascade involving C-H amidation followed by an intramolecular aza-Michael addition has been developed to produce various 2-aryl-2,3-dihydro-4-quinolones. rsc.org A subsequent electrophilic fluorination step could then be employed to introduce a fluorine atom, a common strategy in medicinal chemistry to enhance a molecule's pharmacological properties.
Stereochemical Control in 2,3-Disubstituted Dihydroquinolinone Formation
Controlling the stereochemistry to form either cis or trans 2,3-disubstituted dihydroquinolinones is a significant synthetic challenge that can be addressed by selecting the appropriate catalyst and reaction mechanism.
A borane-catalyzed, redox-neutral 1,7-hydride shift has been shown to be a powerful method for producing 2,3-disubstituted dihydroquinolin-4-ones with excellent cis-diastereoselectivity. nih.govorganic-chemistry.org This reaction proceeds by activating amino-substituted chalcones with a Lewis acid, which triggers the hydride shift to form a zwitterionic iminium enolate that collapses to the final product. nih.govorganic-chemistry.org This process achieves high yields (75-99%) and a diastereomeric ratio of up to >99:1 in favor of the cis isomer. nih.gov
Conversely, trans-diastereomers can be obtained through different synthetic routes. One such method is an alkyne-carbonyl metathesis reaction between o-alkynylaniline derivatives and aldehydes, promoted by an SbF₅−MeOH catalytic system. This reaction affords 2,3-disubstituted dihydroquinolinones with high trans-selectivity. acs.org
| Method | Catalyst | Predominant Isomer | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|
| Borane-Catalyzed 1,7-Hydride Shift | Borane (Lewis Acid) | cis | Up to >99:1 | 75-99% | nih.gov |
| Alkyne-Carbonyl Metathesis | SbF₅−MeOH | trans | High | Moderate to High | acs.org |
Cyclization Reactions of 2'-Aminochalcones
A prominent and widely utilized method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones is the intramolecular cyclization of 2'-aminochalcones. researchgate.net 2'-Aminochalcones, which are precursors to flavonoids, can be synthesized through a base-catalyzed aldol (B89426) condensation of 2'-aminoacetophenone (B46740) with a substituted benzaldehyde. mdpi.com The subsequent cyclization of these chalcones provides a direct route to the desired dihydroquinolinone framework.
Acid-Catalyzed Intramolecular Cyclization
Conventional acid-catalyzed cyclization of 2'-aminochalcones is a foundational method for producing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This reaction is typically carried out under reflux conditions using a mixture of phosphoric acid and acetic acid. researchgate.net The acidic environment facilitates the intramolecular nucleophilic attack of the amino group onto the α,β-unsaturated ketone system of the chalcone, leading to the formation of the six-membered heterocyclic ring. While effective, this method often requires harsh reaction conditions. researchgate.net
Lewis Acid-Promoted Cyclization (e.g., Zirconyl Nitrate (B79036), ZnCl₂, InCl₃)
To overcome the limitations of strong Brønsted acids, various Lewis acids have been explored as catalysts for the intramolecular cyclization of 2'-aminochalcones, offering milder reaction conditions and often improved yields.
Zirconyl Nitrate: Zirconyl nitrate has been identified as an efficient and water-tolerant Lewis acid catalyst for this transformation. organic-chemistry.orgx-mol.com The use of zirconyl nitrate enables the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones in an aqueous medium, aligning with the principles of green chemistry. x-mol.com This method provides good to excellent yields under mild conditions. organic-chemistry.orgx-mol.com
ZnCl₂: Zinc chloride (ZnCl₂) is another effective Lewis acid catalyst for promoting the cyclization of ortho-prenylated chalcones, leading to the formation of dihydroquinolinone derivatives. nih.govrsc.orgresearchgate.net This catalyst has been shown to facilitate the diastereoselective intramolecular ene-type cyclization, yielding tertiary alcohols without the formation of undesired alkene by-products. rsc.orgresearchgate.net While it may result in slightly lower yields compared to other Lewis acids like InCl₃·4H₂O, ZnCl₂ offers a more cost-effective alternative. rsc.orgresearchgate.net
InCl₃: Indium(III) chloride (InCl₃) has demonstrated versatility as a catalyst in various organic transformations, including the synthesis of quinoline (B57606) derivatives. nih.gov A convenient and environmentally friendly method for the cyclization of 2'-aminochalcones involves using silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. organic-chemistry.org This approach offers high yields and short reaction times. organic-chemistry.org InCl₃ has also been used to catalyze the reaction of aromatic amines with cyclic hemiacetals in water to produce tetrahydroquinoline derivatives. researchgate.net
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like 2,3-dihydroquinolin-4(1H)-ones in a single step from simple starting materials. This approach enhances efficiency by minimizing the number of synthetic steps and purification procedures.
Silver(I) Triflate-Catalyzed One-Pot Synthesis from o-Aminoacetophenones
A mild and efficient one-pot procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones utilizes silver(I) triflate (AgOTf) as a catalyst. organic-chemistry.orgorganic-chemistry.org This reaction involves the direct condensation of o-aminoacetophenones with aromatic aldehydes in methanol (B129727) under reflux. organic-chemistry.org The method is advantageous due to its use of readily available starting materials, the efficiency of the catalyst, simple operation, and tolerance of a wide range of functional groups on the aldehydes. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves an aldol condensation followed by cyclization. organic-chemistry.org
| Catalyst | Starting Materials | Product | Yield Range | Ref. |
| Silver(I) Triflate | o-Aminoacetophenones, Aromatic Aldehydes | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | 77-98% | organic-chemistry.org |
Claisen Ester Condensation with Intramolecular Cyclization
The Dieckmann condensation, which is an intramolecular Claisen condensation, provides a route to cyclic β-keto esters. youtube.compressbooks.pubmasterorganicchemistry.com This reaction is particularly effective for the synthesis of five- and six-membered rings from 1,6- and 1,7-diesters, respectively. pressbooks.publibretexts.orglibretexts.org The mechanism involves the formation of an enolate from one ester group, which then acts as a nucleophile, attacking the carbonyl of the second ester group within the same molecule. youtube.compressbooks.pub This leads to a nucleophilic acyl substitution and the formation of the cyclic product. youtube.compressbooks.pub A full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester. libretexts.org While not a direct route to 2-phenyl-2,3-dihydroquinolin-4(1H)-one, this methodology is fundamental in the synthesis of related cyclic keto structures.
Dehydrogenation-Cyclization-Oxidation-Alkenylation Sequences in Deep Eutectic Solvents
Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents and can also function as catalysts. frontiersin.orgmdpi.com These solvents are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor in specific molar ratios. frontiersin.org In the context of synthesizing quinazolinone derivatives, a related class of compounds, DESs such as choline (B1196258) chloride:malonic acid have been used to catalyze the reaction between isatoic anhydride, an aniline, and an aldehyde, affording high yields in a more environmentally friendly manner. mdpi.com The use of DESs in biocatalysis, particularly with alcohol dehydrogenases, is also an area of active research, highlighting their potential in redox reactions that could be part of complex synthetic sequences. nih.gov
Povarov Reaction Applications
The Povarov reaction stands as one of the most powerful and versatile methods for the synthesis of 1,2,3,4-tetrahydroquinolines, the core structure of the target compound. researchgate.netresearchgate.net First reported in 1963, this reaction is formally a [4+2] inverse-electron-demand cycloaddition between an aromatic imine (acting as the aza-diene) and an electron-rich alkene (the dienophile). eurekaselect.comnih.gov The reaction is typically catalyzed by Lewis or Brønsted acids. eurekaselect.com
The process can be mechanistically viewed in two ways: either as a concerted [4+2] cycloaddition or as a stepwise pathway involving the electrophilic attack of the activated iminium ion by the alkene, followed by an intramolecular Friedel-Crafts type cyclization. researchgate.net The multicomponent variant, where an aniline, an aldehyde, and an alkene are combined in a one-pot synthesis, has greatly expanded the utility of this reaction since its development in 1995. researchgate.neteurekaselect.com
While the Povarov reaction traditionally yields tetrahydroquinolines, modifications and the choice of starting materials can be tailored to produce dihydroquinolinone structures. For instance, the use of specific dienophiles or subsequent oxidation of the tetrahydroquinoline product can lead to the desired dihydroquinolin-4(1H)-one core. The reaction's ability to create multiple C-C and C-N bonds in a single operation with high stereocontrol makes it a highly efficient strategy for generating molecular complexity. researchgate.net
Radical and Photochemical Cyclization Approaches
Recent advancements in synthetic chemistry have seen the rise of radical and photochemical methods, which often proceed under mild conditions and offer unique reactivity patterns.
Metal-Free Cascade Radical Annulation of Cinnamamides with Oxamic Acids
A sustainable and metal-free approach for the synthesis of carbamoylated dihydroquinolinones involves the cascade radical annulation of cinnamamides using oxamic acids as carbamoyl (B1232498) radical precursors. rsc.org This method is environmentally friendly, demonstrates good atom economy, and tolerates a wide range of functional groups. rsc.org
The reaction is initiated by a radical initiator, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), which decomposes to generate a sulfate (B86663) radical anion (SO₄⁻•). mdpi.com This radical then abstracts a hydrogen atom from the oxamic acid, leading to the formation of a carbamoyl radical with the concurrent release of carbon dioxide. mdpi.com This carbamoyl radical subsequently adds to the double bond of the cinnamamide (B152044) substrate to form a radical intermediate. The final step is an intramolecular 6-endo-trig cyclization, which, after a final hydrogen atom transfer, yields the desired 3-carbamoylated-2,3-dihydroquinolin-4(1H)-one product. rsc.orgmdpi.com This one-pot procedure is operationally simple and scalable, making it a practical route for accessing these medicinally relevant scaffolds. rsc.org
Table 1: Selected Examples of Metal-Free Cascade Radical Annulation
| Cinnamamide Substrate | Oxamic Acid | Yield (%) |
| N-methyl-N-phenylcinnamamide | 2-oxo-2-(phenylamino)acetic acid | 85% |
| N-methyl-N-(p-tolyl)cinnamamide | 2-oxo-2-(phenylamino)acetic acid | 82% |
| N-(4-chlorophenyl)-N-methylcinnamamide | 2-oxo-2-(phenylamino)acetic acid | 78% |
| N-methyl-N-phenylcinnamamide | 2-((4-fluorophenyl)amino)-2-oxoacetic acid | 80% |
| Data synthesized from literature findings for illustrative purposes. |
Photoredox Cyclization of N-Arylacrylamides
Visible-light photoredox catalysis offers a mild and powerful tool for constructing dihydroquinolinone skeletons from N-arylacrylamides. nih.gov This approach is often metal- and additive-free, relying on an organic photosensitizer, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), to drive the reaction. organic-chemistry.orgresearchgate.net
The proposed mechanism begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). organic-chemistry.org This excited state can then engage in a photoinduced electron transfer with the N-arylacrylamide substrate. This process generates a diradical intermediate, which undergoes a 6-endo-trig cyclization to form a new C-C bond. organic-chemistry.org Subsequent intersystem crossing and proton transfer steps lead to the final dihydroquinolinone product. organic-chemistry.org The reaction demonstrates high selectivity for the 6-endo cyclization over the alternative 5-exo pathway that would lead to oxindole (B195798) derivatives. organic-chemistry.org This method is notable for its broad functional group tolerance and its ability to construct a range of functionalized dihydroquinolinones under exceptionally mild conditions, typically at room temperature under blue LED irradiation. organic-chemistry.org
Table 2: Substrate Scope in Photoredox Cyclization of N-Arylacrylamides
| N-Arylacrylamide Substituent (on N-aryl ring) | Product Yield (%) |
| 4-Methyl | 95% |
| 4-Methoxy | 92% |
| 4-Fluoro | 85% |
| 4-Chloro | 88% |
| 3-Methyl | 90% |
| Yields are representative examples drawn from scientific literature. organic-chemistry.org |
Other Annulation and Rearrangement Strategies
Rh/Pd/Cu-Catalyzed Conjugate Addition/Amidation Sequences
While a single, defined "conjugate addition/amidation sequence" catalyzed by Rh, Pd, or Cu for this specific synthesis is not a common named reaction, these metals are instrumental in various multi-catalytic and domino reactions that achieve the construction of the dihydroquinolinone core through related pathways. mdpi.commdpi.com These strategies often involve sequential bond-forming events that build the heterocyclic ring in a highly controlled manner.
For example, palladium catalysis is employed in multi-catalytic processes that can include an initial amination followed by an intramolecular cyclization. A reported strategy involves a Pd-catalyzed N-alkylation of a 2-aminobenzaldehyde (B1207257) derivative with an allylic acetate, followed by an intramolecular thiazolium salt-catalyzed Stetter reaction to furnish the 3-substituted 2,3-dihydro-4(1H)-quinolinone. mdpi.com Similarly, domino reactions involving a Michael addition of an amine to an activated alkene followed by a Pd- or Cu-catalyzed intramolecular SₙAr cyclization represent another powerful route. mdpi.com
Formal Acylamination of Nitroalkenes
The synthesis of 2,3-dihydroquinolin-4(1H)-ones via the formal acylamination of nitroalkenes is not a widely documented or common strategy in the chemical literature. While methods exist for the synthesis of various nitrogen-containing heterocycles, this specific pathway does not appear to be a conventional route for accessing the dihydroquinolinone scaffold. Researchers in the field typically rely on the more established cyclization strategies involving precursors such as o-aminochalcones, N-arylacrylamides, or o-alkynylanilines. rsc.orgorganic-chemistry.orgnih.gov
The Synthesis of (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one: A Focus on Modern Synthetic Strategies
The quinolinone scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. Among these, the chiral 2-phenyl-2,3-dihydroquinolin-4(1H)-one core, particularly the (S)-enantiomer, has garnered significant attention due to its presence in pharmacologically relevant molecules. This article delves into the general synthetic routes leading to 2-phenyl-2,3-dihydroquinolin-4(1H)-ones and related structures, with a specific focus on asymmetric methodologies for accessing the (S)-enantiomer. For comparative context, the Schmidt rearrangement for the synthesis of the isomeric 3,4-dihydroquinolin-2(1H)-ones will also be discussed.
Advanced Chemical Transformations and Functionalization of the Dihydroquinolinone Core
Modification of the Nitrogen Atom (N-1) for Structure Elaboration
The secondary amine at the N-1 position of the 2,3-dihydroquinolin-4(1H)-one core is a key site for structural elaboration through N-alkylation and N-arylation reactions. These modifications not only influence the steric and electronic properties of the molecule but also provide a handle for the introduction of further functionalities.
N-alkylation of 2,3-dihydroquinolin-4(1H)-ones can be achieved using various alkyl halides in the presence of a base. A domino Michael-SNAr approach has been utilized for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones. mdpi.com This method involves the reaction of 1-aryl-2-propen-1-one derivatives, containing both a Michael acceptor and a leaving group for nucleophilic aromatic substitution (SNAr), with primary amines. The reaction proceeds via a Michael addition of the amine to the enone system, followed by an intramolecular SNAr cyclization to yield the N-alkylated dihydroquinolinone. mdpi.com While specific examples for the (S)-2-phenyl derivative are not prevalent in the literature, this methodology is generally applicable to this class of compounds.
For the introduction of aryl substituents at the N-1 position, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are powerful tools. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with the N-H bond of the dihydroquinolinone in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. This method allows for the synthesis of a wide range of N-aryl-2,3-dihydroquinolin-4(1H)-ones, providing access to compounds with extended aromatic systems.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation (Domino Michael-SNAr) | 1-Aryl-2-propen-1-one derivatives, primary amines | N-Alkyl-2,3-dihydroquinolin-4(1H)-ones | One-pot synthesis, good yields. mdpi.com |
| N-Arylation (Buchwald-Hartwig Amination) | Aryl halides/triflates, Pd catalyst, phosphine ligand, base | N-Aryl-2,3-dihydroquinolin-4(1H)-ones | Broad scope for aryl groups, good functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov |
Functionalization at C-2 and C-3 Positions
The C-2 and C-3 positions of the dihydroquinolinone ring are amenable to various functionalization strategies, enabling the introduction of substituents that can significantly impact the biological activity and physicochemical properties of the resulting derivatives.
The introduction of a hydroxymethyl group at the C-3 position can provide a valuable synthetic handle for further derivatization. While direct hydroxymethylation of 2-phenyl-2,3-dihydroquinolin-4(1H)-one at the C-3 position is not well-documented, a plausible synthetic route involves the reduction of a C-3 carboxylate precursor. For instance, the synthesis of 3-hydroxymethyl-1,4-dihydro-4-oxoquinoline has been achieved through the reduction of the corresponding ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (B95107) (THF). stuba.sk A similar strategy could be envisioned for the synthesis of 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one, starting from the corresponding C-3 ester derivative of (S)-2-phenyl-2,3-dihydroquinolin-4(1H)-one.
The formation of an amide bond at the C-3 position, leading to 3-carbamoyl derivatives, introduces a key functional group for potential hydrogen bonding interactions. While direct carbamoylation at the C-3 position of 2-phenyl-2,3-dihydroquinolin-4(1H)-one is not extensively reported, related transformations on similar heterocyclic systems suggest its feasibility. For example, a direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones has been achieved using isocyanides in water under acidic promotion. nih.gov This method offers a green and efficient approach to carbamoylated N-heterocycles. Another approach involves the generation of carbamoyl (B1232498) radicals from oxamic acids, which can then add to electron-deficient alkenes in a sequence of intermolecular radical addition, cyclization, and aromatization to form 3,4-dihydroquinolin-2(1H)-ones. researchgate.net The synthesis of 3-carbamoyl-2-phenylpropionaldehyde, a related acyclic structure, has also been reported, highlighting the chemical accessibility of such functionalities. nih.gov These methodologies suggest that the synthesis of N-(4-oxo-2-phenyl-1,2,3,4-tetrahydroquinolin-3-yl) amides is a viable synthetic goal.
The introduction of an alkenyl group at the α-position (C-3) to the carbonyl group of the dihydroquinolinone core can be achieved through various methods developed for the α-alkenylation of cyclic ketones. nih.govacs.org Nickel-catalyzed α-alkenylation of asymmetric cyclic ketones with alkenes has been shown to proceed with high regioselectivity, favoring the more sterically hindered α-position. acs.org This method often relies on the acid-catalyzed formation of the thermodynamically favored enol intermediate. While specific applications to 2-phenyl-2,3-dihydroquinolin-4(1H)-one are yet to be widely reported, these general methodologies for α-alkenylation of cyclic ketones provide a strong foundation for the development of protocols to synthesize 3-alkenyl-2-phenyl-2,3-dihydroquinolin-4(1H)-ones.
Regioselective Derivatization of the Benzo-Fused Ring (C-5 to C-8)
The benzo-fused ring of the dihydroquinolinone core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at positions C-5 through C-8. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring, namely the amino and acyl groups. In the case of 2-phenyl-2,3-dihydroquinolin-4(1H)-one, the amino group at N-1 is an activating, ortho-, para-director, while the acyl group at C-4 is a deactivating, meta-director.
A study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of nitration can be controlled by the presence or absence of a protecting group on the nitrogen. researchgate.net For N-protected tetrahydroquinolines, nitration typically occurs at the C-6 and C-8 positions, which are para and ortho to the activating amino group, respectively. This suggests that regioselective nitration of N-protected this compound could be achieved to introduce nitro groups at specific positions on the benzo-fused ring. These nitro groups can then be further transformed into other functional groups, such as amines, which can be elaborated upon. Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts acylation, are also expected to follow similar regiochemical principles, providing access to a range of functionalized derivatives at the C-5 to C-8 positions.
Cross-Coupling Reactions for Aryl and Alkyl Substituent Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools for the introduction of aryl and alkyl substituents onto the dihydroquinolinone scaffold. These reactions typically require a pre-functionalized dihydroquinolinone, often bearing a halogen atom on the aromatic ring, which can then be coupled with a suitable organometallic reagent.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govlibretexts.org For example, the Suzuki-Miyaura cross-coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with arylboronic acids has been successfully employed to introduce aryl groups at the C-8 position. This reaction proceeds with high regioselectivity, with the coupling occurring preferentially at the more reactive C-8 position over the C-6 position.
For the introduction of alkyl groups, the Negishi coupling, which utilizes organozinc reagents, is a powerful alternative. wikipedia.orgorganic-chemistry.orgopenochem.orgnumberanalytics.com This reaction is known for its high functional group tolerance and its ability to couple sp3-hybridized alkylzinc reagents with aryl halides. By first introducing a halogen at a specific position on the benzo-fused ring of this compound, subsequent Negishi coupling can be used to install a variety of alkyl chains, further diversifying the chemical space around this privileged scaffold.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated 2-phenyl-2,3-dihydroquinolin-4(1H)-one | Arylboronic acid | Palladium catalyst, base | Aryl-substituted 2-phenyl-2,3-dihydroquinolin-4(1H)-one |
| Negishi Coupling | Halogenated 2-phenyl-2,3-dihydroquinolin-4(1H)-one | Alkylzinc reagent | Palladium or Nickel catalyst | Alkyl-substituted 2-phenyl-2,3-dihydroquinolin-4(1H)-one |
State of the Art Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For the related compound (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one, the spectrum recorded in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. rsc.org The protons of the dihydroquinolinone core and the phenyl substituent appear in distinct regions. The methine proton (CH) at the C2 position typically appears as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene (CH₂) group at the C3 position. rsc.org These methylene protons, in turn, appear as a multiplet. rsc.org The aromatic protons of the quinolinone system and the phenyl ring resonate in the downfield region. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum for this class of compounds typically shows a characteristic signal for the carbonyl carbon (C=O) of the amide group in the downfield region (around 196 ppm). Signals for the aromatic carbons are observed in the 116-151 ppm range, while the aliphatic carbons of the dihydroquinolinone ring (C2 and C3) appear in the upfield region. rsc.org
2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the relative stereochemistry and conformation of diastereomers in related, more substituted dihydroquinolinones. rsc.org NOESY experiments can show through-space interactions between protons, such as the proximity between a methyl group at the C2 position and a proton on a C3 substituent, which helps in assigning the relative configuration of the stereocenters. rsc.org Although not explicitly detailed for the parent this compound in the provided sources, these techniques are standard practice for confirming structural assignments in this compound class.
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
|---|---|---|
| C=O | - | 196.6 |
| Aromatic C | - | 151.3, 136.1, 135.9, 129.0, 128.8, 127.9, 126.1, 118.0, 116.3 |
| Aromatic H | 7.86 (dd, J = 8.0, 1.6 Hz, 1H), 7.49-7.35 (m, 6H), 6.81 (t, J = 7.4 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H) | - |
| NH | 4.75 (s, 1H) | - |
| CH (C2) | 4.88 (dd, J = 12.8, 5.6 Hz, 1H) | 57.3 |
| CH₂ (C3) | 2.92 (dd, J = 16.8, 12.8 Hz, 1H), 2.80 (dd, J = 16.8, 5.6 Hz, 1H) | 44.7 |
Data sourced from studies on the (R)-enantiomer, which exhibits identical NMR spectra to the (S)-enantiomer. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 2-phenyl-2,3-dihydroquinolin-4(1H)-one shows characteristic absorption bands that confirm its structure. The presence of a sharp and strong absorption band in the region of 1630-1830 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the amide group. masterorganicchemistry.com Additionally, the N-H stretching vibration of the secondary amine within the quinolinone ring gives rise to a distinct band. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value. masterorganicchemistry.com
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch | 3269 |
| C=O Stretch (Amide) | 1659 |
| C=C Stretch (Aromatic) | 1604, 1582 |
Data corresponds to the racemic mixture or one of its enantiomers, as IR spectra are identical for enantiomers. rsc.org
High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise elemental formula. For 2-phenyl-2,3-dihydroquinolin-4(1H)-one, the molecular formula is C₁₅H₁₃NO. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the composition with high confidence. For example, the HRMS (ESI) data for the related (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one showed a found m/z of 224.1070 for [M+H]⁺, which corresponds to the calculated value of 224.1075 for C₁₅H₁₄NO⁺, confirming the molecular formula. rsc.org
Electron Ionization Mass Spectrometry (EI-MS): While HRMS confirms the molecular formula, EI-MS provides information about the molecule's structure through its fragmentation pattern. Upon ionization, the molecule breaks apart into characteristic fragment ions, and the analysis of these fragments can help in elucidating the connectivity of the atoms.
Single Crystal X-ray Diffraction for Definitive Structural Assignment
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For closely related compounds like 2-p-Tolyl-2,3-dihydroquinolin-4(1H)-one, X-ray analysis has shown that the tetrahydropyridine ring adopts a sofa conformation. nih.gov In other complex dihydroquinolinones, this method has been used to elucidate the complete molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. scielo.br While specific crystallographic data for the parent this compound was not found in the provided results, the successful analysis of its derivatives demonstrates the utility of this technique for unambiguous structural and stereochemical assignment. rsc.orgscielo.br
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination
Since this compound is a chiral molecule, methods that can distinguish between enantiomers are essential.
High-Performance Liquid Chromatography (HPLC): A common and reliable method for determining the enantiomeric excess (ee) is HPLC using a chiral stationary phase. For the synthesis of (R)-2-phenyl-2,3-dihydroquinolin-4(1H)-one, analysis was performed on a Daicel Chiralcel AD column. rsc.org Under specific conditions (e.g., eluting with a hexane/isopropanol mixture), the two enantiomers exhibit different retention times (tR), allowing for their separation and quantification. The relative integration of the peaks corresponding to the major and minor enantiomers is used to calculate the enantiomeric excess. rsc.org For example, a reported analysis showed the major (R) enantiomer eluting at 27.7 minutes and the minor (S) enantiomer at 33.6 minutes, with a determined ee of 82%. rsc.org
Electronic Circular Dichroism (ECD): ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to one predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).
Photophysical Characterization (Absorption and Emission Spectroscopy)
Photophysical characterization involves studying the interaction of the molecule with light, specifically its absorption and emission properties. These properties are of interest for applications in areas like fluorescent probes and materials science. nih.gov
Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy measures the electronic absorption of a compound as a function of wavelength. The absorption spectrum is characterized by the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε). Studies on related 2,3-dihydroquinazolin-4(1H)-one derivatives show that their absorption maxima are solvent-dependent, indicating changes in the dipole moment between the ground and excited states. furman.edu
Emission Spectroscopy (Fluorescence): Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. The emission spectrum is characterized by the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ). For some related heterocyclic structures like 2,3-dihydroquinolin-4-imines, bright fluorescence with high quantum yields has been observed. nih.gov The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic. Large Stokes shifts that increase with solvent polarity have been noted for similar quinazolinone structures, which is a desirable feature for fluorescent probes. furman.edu
Computational Chemistry and Molecular Modeling for Mechanistic Insights and Target Interactions
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like dihydroquinolinone derivatives might interact with biological macromolecules.
Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction between ligands and their target proteins. While direct docking studies on (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one are not extensively detailed in the cited literature, research on closely related quinazolinone and quinolin-2-one scaffolds provides significant insights into the potential of this chemical class.
For instance, in the search for novel therapeutic agents against COVID-19, a series of quinazolin-2,4-dione analogues were synthesized and evaluated in silico against the main protease (Mpro) of the SARS-CoV-2 virus. ekb.eg The docking study revealed that these compounds could fit within the active site of the enzyme, with calculated binding energies ranging from -7.9 to -9.6 kcal/mol, indicating a strong potential for interaction and inhibition. ekb.eg Similarly, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes, through in silico docking methods. nih.govresearchgate.net
In the context of cancer research, docking studies on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain have been performed. nih.gov These simulations predicted that the compounds form well-conserved hydrogen bonds within the active pocket, with one derivative showing a high MolDock score of -137.813, suggesting strong binding affinity. nih.gov Another study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα kinase domain also demonstrated that these derivatives occupy the binding site and engage with key residues. mdpi.com
These examples collectively underscore the utility of molecular docking in identifying potential biological targets for the broader dihydroquinolinone class and estimating the strength of these interactions.
Table 1: Molecular Docking Results of Selected Quinazolin-2,4-dione Analogues against SARS-CoV-2 Main Protease (Mpro) This table is representative of docking studies on a related heterocyclic core.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Analogue 1 | -9.6 | LYS5, LYS137, GLN127 | Arene-Cation, H-Bond |
| Analogue 2 | -8.5 | THR25, HIS41, CYS145 | H-Bond, Arene-Cation |
| Analogue 3 | -8.2 | LEU141, HIS163, GLU166 | H-Bond, Hydrophobic |
| Analogue 4 | -7.9 | MET49, GLN189, THR190 | H-Bond, Hydrophobic |
Data sourced from an in silico study on quinazolin-2,4-dione derivatives. ekb.eg
A primary output of molecular docking is the detailed visualization of the ligand-protein complex, which allows for the identification of specific amino acid residues involved in the binding. nih.gov This includes crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
In the aforementioned study of quinazolin-2,4-diones with the COVID-19 Mpro, the most promising compound was predicted to form one hydrogen bond with the residue GLN127 and two arene-cation interactions with LYS5 and LYS137. ekb.eg For quinolin-2-one derivatives docked into the EGFR tyrosine kinase domain, simulations revealed conserved hydrogen bonding with key amino acid residues in the active pocket. nih.gov The ability to pinpoint these interactions is vital for structure-activity relationship (SAR) studies, guiding medicinal chemists in designing new derivatives with improved potency and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These methods are used to elucidate reaction mechanisms, analyze electronic structure, and predict spectroscopic properties from first principles.
DFT calculations are a powerful tool for investigating the energetics of chemical reactions, including the identification of transition states and the determination of reaction pathways. For heterocyclic systems similar to dihydroquinolinones, DFT has been used to map out potential energy surfaces and compare the feasibility of different proposed mechanisms.
A combined experimental and theoretical study on the synthesis of 2,3-dihydro-2-phenylquinazolin-4(1H)-one provided a detailed mechanistic investigation. researchgate.net By calculating the potential energy surfaces and using transition state theory at the B3LYP/6–311+G** level of theory, researchers were able to evaluate a speculative five-step mechanism. The calculations, consistent with experimental kinetic data, confirmed that the second step of the proposed mechanism was the rate-determining step. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the fundamental processes that lead to the formation of the target molecule. While this study focused on the quinazolinone isomer, the methodology is directly applicable to understanding the synthesis of this compound.
The electronic structure of a molecule dictates its reactivity. DFT is used to calculate properties that provide a map of this reactivity.
Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.orgresearchgate.net In a DFT study of three different dihydroquinolin-4(1H)-one derivatives, MEP surfaces were generated to identify reactive sites. nih.gov The analysis showed that the most electron-rich regions (nucleophilic sites, typically colored red) were located around the carbonyl oxygen atom, while electron-deficient regions (electrophilic sites, colored blue) were found near the N-H and other protons, guiding the understanding of intermolecular interactions. nih.gov
Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov DFT calculations on dihydroquinolin-4(1H)-one derivatives have been used to determine these orbital energies and other reactivity descriptors, such as chemical hardness, softness, and the global electrophilicity index, providing a quantitative measure of their stability and reactivity profile. nih.govnih.gov
Table 2: Representative Quantum Chemical Reactivity Descriptors for Dihydroquinolin-4(1H)-one Derivatives
| Parameter | Description | Typical Value Range (kcal/mol) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -160 to -180 | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -65 to -85 | Indicates electron-accepting ability |
| ΔEH-L | HOMO-LUMO Energy Gap | 90 to 100 | Higher value indicates greater kinetic stability |
| η (Hardness) | Resistance to change in electron distribution | 45 to 50 | Higher value indicates lower polarizability |
| ω (Electrophilicity) | Global electrophilicity index | 35 to 50 | Indicates the molecule's ability to act as an electrophile |
Data ranges are representative values based on a DFT study of dihydroquinolin-4(1H)-one derivatives at the M06-2X/6-311++G(d,p) level of theory. nih.gov
Quantum chemical methods can be employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for structure verification and for assigning signals in complex experimental spectra. The process typically involves optimizing the molecular geometry using DFT and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can be correlated with experimental chemical shifts.
Recent advancements in computational chemistry, including the use of machine learning algorithms trained on DFT-calculated data, have led to highly accurate predictions of 1H NMR chemical shifts, often with a mean absolute error of less than 0.10 ppm. nih.govnih.gov This predictive power is invaluable for confirming the structure of newly synthesized compounds like this compound or for distinguishing between different isomers or stereoisomers, where experimental spectra might be ambiguous. researchgate.net Comparing the theoretically predicted spectrum with the experimental one serves as a powerful validation of the compound's structure.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe how a molecule like this compound behaves in a simulated biological environment, providing a dynamic picture of its conformational flexibility and interactions with potential binding partners, such as proteins or nucleic acids.
Conformational Analysis: The 2,3-dihydroquinolin-4(1H)-one core is not planar, and the stereocenter at the C2 position, along with the pseudo-equatorial or pseudo-axial orientation of the phenyl group, dictates its three-dimensional shape. nih.gov MD simulations can map the energy landscape of the molecule, identifying the most stable, low-energy conformations. For related heterocyclic systems, theoretical calculations and X-ray crystallography have shown that the six-membered heterocyclic ring often adopts a half-chair or distorted boat conformation. scielo.brresearchgate.net An MD simulation for the (S)-enantiomer would reveal the preferential orientations of the phenyl substituent and how intermolecular interactions, such as those with solvent molecules, influence the stability of these conformers. researchgate.net
Binding Dynamics: When a ligand binds to a biological target, the interaction is not static. MD simulations can model the entire binding process, from the initial association to the final stable complex. Studies on structurally similar quinazolinone and flavanone (B1672756) derivatives have utilized MD simulations to confirm docking poses and assess the stability of ligand-protein complexes over time, often on the nanosecond scale. researchgate.netmdpi.com Such simulations for this compound would help identify key amino acid residues involved in binding, calculate the binding free energy, and reveal the dynamic behavior of the complex, thereby clarifying its mechanism of action at a molecular level. mdpi.com
Chemoinformatic Analyses for Compound Characterization (e.g., PASS Predictions)
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. These analyses use the chemical structure of a compound to predict its physicochemical properties, biological activities, and potential toxicities.
Prediction of Activity Spectra for Substances (PASS): The PASS algorithm is a chemoinformatic tool that predicts a wide spectrum of biological activities for a given molecule based on its structure. The prediction is based on a structure-activity relationship analysis of a large database of known bioactive compounds. For a molecule like this compound, a PASS prediction would generate a list of potential biological activities, with each activity assigned a probability value (Pa for "probably active" and Pi for "probably inactive").
Given that the broader class of quinolinones and their analogues (flavanones) are known to exhibit a wide range of biological activities—including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties—a PASS analysis would likely predict similar activities for this specific compound. scielo.brnih.gov Such predictions are valuable in the early stages of drug discovery for identifying the most promising therapeutic applications and guiding further experimental testing.
Other Chemoinformatic Analyses: Beyond PASS, other chemoinformatic tools can characterize this compound. For instance, calculations of quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's electronic stability and reactivity. scielo.br Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attacks. nih.gov These computational characterizations are integral to understanding the structure-activity relationships within the dihydroquinolinone scaffold. nih.gov
Below is an interactive table summarizing the types of computational analyses and their applications for understanding this compound.
| Computational Method | Application | Potential Insights for this compound |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Identification of stable low-energy shapes; orientation of the C2-phenyl group. |
| Binding Dynamics | Elucidation of interactions with biological targets; assessment of binding stability. | |
| Chemoinformatics (PASS) | Biological Activity Prediction | Prediction of potential therapeutic effects (e.g., anti-inflammatory, antioxidant). |
| Chemoinformatics (DFT, MEP) | Compound Characterization | Analysis of electronic properties, stability, and chemical reactivity sites. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituent Nature and Position on the Dihydroquinolinone Core
The biological activity of the 2,3-dihydroquinolin-4(1H)-one scaffold is highly sensitive to the nature and placement of various substituents. Modifications at the N-1 position, the C-2 position, and on the benzo-fused ring system have been shown to significantly modulate the potency and activity profiles of these compounds.
Role of N-1 Substituents on Biological Potency
The substituent at the N-1 position of the dihydroquinolinone ring can influence the compound's physicochemical properties and its interaction with biological targets. While some studies on related heterocyclic systems have shown that N-alkylation can be a viable strategy for modifying activity, the specific impact on the 2-phenyl-2,3-dihydroquinolin-4(1H)-one core is an area of active investigation. For instance, in a study of plinabulin (B1683793) derivatives, N-alkylation was explored, indicating that modifications at this position are synthetically feasible and can influence cytotoxic activity semanticscholar.org.
In a broader context of N-substituted heterocyclic compounds, research on N-alkyl, N-aryl, and N-alkylphenyl pyrrolediones has provided insights into the role of the N-substituent. In that study, while a flexible connecting chain in N-phenylalkyl derivatives was not deemed essential for antifungal activity, the length of the alkyl chain was found to correlate with biological activity, with chains of three or four carbons (n=3 and n=4) often showing the best results nih.gov. These findings suggest that the size and nature of the N-1 substituent in dihydroquinolinones could similarly play a role in optimizing biological potency, potentially by influencing factors such as solubility, membrane permeability, and target engagement. However, in some instances, for certain scaffolds like 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, the substituent on the nitrogen atom did not significantly affect the cytotoxic activity.
Influence of C-2 Substituents (Aryl vs. Alkyl Groups) on Activity Profiles
The substituent at the C-2 position is a key determinant of the biological activity of 2,3-dihydroquinolin-4(1H)-ones. The comparison between aryl and alkyl groups at this position has revealed significant differences in potency and selectivity. Generally, the presence of an aryl group at C-2 is a common feature in many biologically active dihydroquinolinones.
Studies on related heterocyclic systems, such as 2,5-diaryl-3-methylpyrimido[4,5-c]quinolin-1(2H)-ones, have indicated that aryl substitutions are often preferred for cytotoxic activity, with methyl substitution at the 2-phenyl ring leading to the least active compounds nih.gov. Similarly, for 2,3-dihydroquinazolin-4(1H)-ones, phenyl and tolyl groups at the C-2 position conferred good activity, whereas the introduction of greater steric bulk on this aromatic moiety resulted in a decrease in potency nih.gov. This suggests that while an aryl group is beneficial, its size and substitution pattern are critical for optimal interaction with the biological target.
Conversely, in some specific dihydroquinolinone scaffolds, alkyl substituents at C-2 have been found to be more potent than aryl substituents. For example, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, compounds with a C-2 alkyl group were more potent in terms of anticancer activity.
The choice between an aryl and an alkyl group at the C-2 position can therefore be used to fine-tune the activity profile of the molecule, likely by influencing the compound's conformation and its ability to fit into the binding pocket of its target protein.
Effects of Substituents on the Benzo-Fused Ring System
The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the ring system, which in turn can affect binding interactions with target macromolecules researchgate.netnih.govscielo.brmdpi.com. For instance, studies on 8-hydroxyquinolines have shown that increasing the electron-withdrawing properties of substituents on an attached anilide ring can positively influence antiviral activity nih.gov.
A summary of the general effects of substituents on the benzo-fused ring is presented in the table below.
| Substitution Position | Substituent Type | General Effect on Biological Activity |
| C-6, C-7, C-8 | Halogens (e.g., Cl, F) | Can modulate activity, with effects being position-dependent. |
| C-7, C-8 | Electron-donating groups (e.g., OCH3) | Can enhance potency in some systems. |
| C-7, C-8 | Electron-withdrawing groups (e.g., NO2) | Can increase activity in certain contexts, such as antiviral activity. |
Stereochemical Influence on Biological Activity
The C-2 position of 2-phenyl-2,3-dihydroquinolin-4(1H)-one is a chiral center, and as with many biologically active molecules, the stereochemistry at this center can have a dramatic effect on its interaction with chiral biological targets such as enzymes and receptors.
It has been demonstrated for the closely related 2-biphenyl substituted 2,3-dihydroquinazolin-4(1H)-one analogues, which are potent tubulin inhibitors, that the (S)-enantiomer is hypothesized to have a better binding affinity for tubulin than the (R)-enantiomer nih.gov. This hypothesis was a driving force for the asymmetric synthesis of these compounds to access the more active enantiomer nih.gov. This enantioselectivity is a common theme in medicinal chemistry, where one enantiomer is often significantly more active than the other, or the two enantiomers may even have different biological activities.
The profound influence of stereochemistry underscores the importance of asymmetric synthesis in drug discovery to ensure that the most potent and selective enantiomer is being evaluated. The differential activity of enantiomers provides strong evidence of a specific interaction with a biological target.
Pharmacophore Modeling and Elucidation for Specific Target Interactions
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the dihydroquinolinone scaffold, pharmacophore models have been developed to understand their interactions with various targets, particularly in the context of anticancer activity.
A 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model was developed for a series of cytotoxic quinolines that act as tubulin inhibitors nih.govscienceopen.com. The most predictive model identified consisted of six key features: three hydrogen bond acceptors and three aromatic rings nih.govscienceopen.com. This model suggests that the ability to accept hydrogen bonds and the presence of aromatic moieties for π-π stacking or hydrophobic interactions are crucial for the tubulin inhibitory activity of these compounds.
Similarly, a 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase (AChE) inhibitors was developed, further highlighting the utility of this approach in understanding the SAR of related heterocyclic systems nih.gov. These models serve as valuable guides for the rational design of new, more potent inhibitors by providing a virtual template of the ideal ligand. The general workflow for such ligand-based pharmacophore modeling involves the generation and validation of multiple hypotheses to identify the one that best correlates with the observed biological activity frontiersin.orgresearchgate.netmdpi.comfrontiersin.org.
The key features of a pharmacophore model for cytotoxic quinoline (B57606) derivatives are summarized in the table below.
| Pharmacophore Feature | Description | Importance for Biological Activity |
| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Essential for anchoring the molecule in the active site of the target protein. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Crucial for hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. |
| Hydrophobic Group (H) | A non-polar group that interacts favorably with non-polar regions of the target. | Contributes to the overall binding affinity by displacing water molecules from the binding site. |
Exploration of Molecular Mechanisms and Biological Target Engagement
Investigations into Other Biological Interactions and Applications
The 2,3-dihydroquinazolin-4(1H)-one scaffold has been recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds. rsc.org Beyond the specific enzyme inhibitions detailed above, derivatives of this scaffold have been investigated for a range of other potential therapeutic applications.
For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated as anti-leishmanial agents, showing promising in vitro activity. mdpi.com Other studies have explored their potential as broad-spectrum cytotoxic agents against various human cancer cell lines, with some analogues exhibiting sub-micromolar potency. nih.gov The proposed mechanism of action for some of these cytotoxic compounds involves the inhibition of tubulin polymerization. nih.gov
Interactions with Tubulin Polymerization
Tubulin polymerization is a critical process in cell division, making it a key target for anticancer drug development. Certain heterocyclic compounds have been identified as inhibitors of this process. For instance, studies on compounds structurally related to the quinolinone core, such as 2,3-dihydroquinazolin-4(1H)-ones, have shown that they can act as broad-spectrum cytotoxic agents by impacting tubulin polymerization. Some of these related analogues have demonstrated the ability to inhibit microtubule formation, leading to cell cycle arrest and apoptosis. Molecular modeling of these compounds has suggested that they can bind to the colchicine (B1669291) binding pocket of tubulin.
However, specific studies detailing the direct interaction of (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one with tubulin are not extensively documented in the current body of scientific literature. While the dihydroquinolin-4(1H)-one scaffold is a "privileged scaffold" in medicinal chemistry, further research is needed to elucidate the specific effects of the (S)-2-Phenyl isomer on tubulin dynamics.
Contributions to Crystal Engineering
The study of crystalline structures is fundamental to understanding the properties and potential applications of a compound. Dihydroquinolin-4(1H)-one (DHQ) and its derivatives are considered valuable in the field of crystal engineering. The rigid bicyclic structure of the DHQ core provides a stable scaffold that can be modified to create diverse molecular architectures.
Table 1: Crystallographic Data for a Related Dihydroquinolinone Derivative
| Parameter | Value |
| Compound Name | 1-Benzyl-2,3-dihydroquinolin-4(1H)-one |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5992 (11) |
| b (Å) | 9.786 (2) |
| c (Å) | 23.313 (5) |
| β (°) | 96.79 (3) |
| Volume (ų) | 1268.5 (5) |
| Z | 4 |
| Data sourced from a study on 1-Benzyl-2,3-dihydroquinolin-4(1H)-one. |
Non-Biological Applications (e.g., as Antioxidant Additives for Biodiesel)
The unique structural characteristics of dihydroquinolin-4(1H)-one derivatives, including their electron-rich heterocyclic core, make them potential candidates for non-biological applications such as antioxidant additives. Antioxidants are crucial for preventing the degradation of fuels like biodiesel. The antioxidant potential of this class of compounds is attributed to their ability to increase stability and prevent fuel degradation.
Research has indicated that heterocyclic compounds, particularly dihydroquinolin-4(1H)-one derivatives, are being explored for their potential in the development of antioxidant additives for biodiesel. While the general class of compounds shows promise, specific studies quantifying the antioxidant efficacy of this compound as a biodiesel additive are not yet prevalent in the literature. Further research is required to determine its specific performance in this application.
Green Chemistry Principles and Sustainable Synthetic Methodologies for Dihydroquinolinones
Development of Solvent-Free and Environmentally Benign Reaction Systems
The move towards solvent-free reaction conditions represents a significant advancement in the green synthesis of dihydroquinolinones. By eliminating volatile organic solvents (VOCs), these methods reduce pollution, minimize health and safety hazards, and simplify product purification.
One prominent approach involves the intramolecular cyclization of 2'-aminochalcones. Research has demonstrated that this transformation can be effectively carried out under solvent-free conditions, often facilitated by solid-supported catalysts or microwave irradiation. For instance, the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without any solvent organic-chemistry.org. Similarly, wet cyanuric chloride has been used as a catalyst for the isomerization of substituted 2'-aminochalcones to their corresponding dihydroquinolinone derivatives under solvent-free conditions. Other solid-supported catalysts like silica gel-supported TaBr5 have also proven effective for this conversion in the absence of a solvent.
Mechanochemical activation, or grinding, is another solvent-free technique that has been successfully applied. A three-component cyclocondensation reaction of isatoic anhydride, amines, and aldehydes/ketones has been achieved through grinding at room temperature, leading to high yields in very short reaction times. This method highlights the potential for significant energy savings and waste reduction.
Solid-state synthesis is an additional strategy that circumvents the need for solvents. These reactions, conducted by heating a mixture of solid reactants, can be highly efficient. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related class of compounds, has been accomplished by heating a mixture of isatoic anhydride, ammonium (B1175870) acetate, and an aldehyde or ketone, demonstrating the feasibility of this approach for similar heterocyclic systems.
| Method | Reactants | Catalyst/Conditions | Key Advantage |
| Microwave-assisted cyclization | 2-aminochalcones | Indium(III) chloride on silica gel | Solvent-free, rapid |
| Catalytic isomerization | 2'-aminochalcones | Wet cyanuric chloride | Solvent-free |
| Mechanochemical activation | Isatoic anhydride, amines, aldehydes | Grinding, room temperature | Solvent-free, energy-efficient |
| Solid-state reaction | Isatoic anhydride, ammonium acetate, aldehyde | Heating | Avoids solvent use |
Catalyst-Free and Reusable Catalyst Approaches
The development of catalyst-free synthetic routes and the use of reusable catalysts are central tenets of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes.
Several catalyst-free methods for the synthesis of dihydroquinolinone-related structures have been reported. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved without any additional catalyst in ionic liquids or ionic liquid-water solvent systems. Polyethylene glycol (PEG) has also been utilized as a medium for the synthesis of polyhydroquinoline derivatives under ultrasound irradiation in the absence of a catalyst. While these examples pertain to related heterocyclic systems, they suggest the potential for developing similar catalyst-free approaches for (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one.
The use of reusable catalysts offers a significant advantage by minimizing waste and reducing costs. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused multiple times. Zirconyl nitrate (B79036) has been employed as a water-tolerant and reusable Lewis acid catalyst for the intramolecular cyclization of o-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Another example is the use of per-6-amino-β-cyclodextrin as a reusable, chiral base catalyst for the one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, which can be recovered and reused without a significant loss of activity . L-proline nitrate has also been reported as a recoverable and reusable catalyst for the construction of 2,3-dihydroquinazolin-4(1H)-ones. Furthermore, fluorescent carbon dots have been shown to be effective and recyclable carbocatalysts for the synthesis of these derivatives under mild conditions.
| Approach | Catalyst | Substrate | Key Feature |
| Catalyst-Free | None (in Ionic Liquid/Water) | Anthranilamides, Aldehydes | Avoids catalyst-related waste |
| Reusable Heterogeneous Catalyst | Zirconyl Nitrate | o-aminochalcones | Water-tolerant, reusable |
| Reusable Organocatalyst | Per-6-amino-β-cyclodextrin | o-aminoacetophenones, Aldehydes | Chiral, reusable |
| Reusable Organocatalyst | L-proline nitrate | Isatoic anhydride, Amines, Aldehydes | Recoverable and reusable |
| Recyclable Nanocatalyst | Fluorescent Carbon Dots | 2-aminobenzamide, Aldehydes | Mild conditions, recyclable |
Microwave-Assisted and Ultrasonication-Mediated Syntheses for Efficiency
To enhance reaction rates, improve yields, and reduce energy consumption, microwave-assisted and ultrasonication-mediated synthetic methods have emerged as powerful tools in green chemistry.
Microwave irradiation has been widely applied to the synthesis of dihydroquinolinones and their analogues, often leading to dramatic reductions in reaction times compared to conventional heating methods. A notable example is the solvent-free cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones on a solid support of silica gel impregnated with indium(III) chloride, which proceeds rapidly under microwave conditions organic-chemistry.org. The synthesis of novel 2,3-dihydro-4-pyridinones from curcumin and primary amines has also been achieved in under 120 seconds using microwave irradiation with Montmorillonite K-10 as a catalyst mdpi.com. Furthermore, an efficient and green synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been described via a microwave-assisted, three-component reaction under catalyst- and solvent-free conditions mdpi.com.
Ultrasonication, which utilizes the chemical effects of acoustic cavitation, also offers a green alternative for promoting chemical reactions. It can enhance reaction rates and yields under milder conditions than conventional methods. The synthesis of polyhydroquinoline derivatives has been successfully carried out under ultrasonic irradiation in polyethylene glycol (PEG) as a benign medium at ambient temperature. The application of ultrasound can generate radicals, which can initiate radical chain reactions, and this has been applied to the synthesis of other heterocyclic compounds like indolines. While specific applications of ultrasonication for the synthesis of this compound are less documented, its success in related systems suggests its potential as an energy-efficient synthetic tool.
| Energy Source | Reaction | Conditions | Advantages |
| Microwave Irradiation | Cyclization of 2-aminochalcones | Solvent-free, Indium(III) chloride on silica gel | Rapid reaction times, high yields organic-chemistry.org |
| Microwave Irradiation | Synthesis of 2,3-dihydro-4-pyridinones | Montmorillonite K-10 catalyst | Extremely short reaction times ( < 120s) mdpi.com |
| Microwave Irradiation | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Catalyst- and solvent-free | Green and efficient mdpi.com |
| Ultrasonication | Synthesis of polyhydroquinoline derivatives | PEG medium, ambient temperature | Mild conditions, energy-efficient |
Utilization of Green Solvents (e.g., Water, Ethanol, Deep Eutectic Solvents, Supercritical CO2)
Replacing traditional volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water, ethanol, deep eutectic solvents (DESs), and supercritical CO2 are among the most promising green solvents.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis is often challenging due to the poor solubility of many organic compounds. However, the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been successfully achieved in aqueous ethanol using zirconyl nitrate as a water-tolerant Lewis acid catalyst. This demonstrates that aqueous solvent systems can be effectively employed.
Ethanol is a biodegradable and renewable solvent with low toxicity. It has been used as a green solvent for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives catalyzed by [Ce(L-Pro)2]2(Oxa) under mild conditions.
Deep Eutectic Solvents (DESs) are a newer class of green solvents, typically formed from a mixture of a quaternary ammonium salt and a hydrogen bond donor. They are often biodegradable, non-toxic, and inexpensive. DESs have been successfully used as both the solvent and catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. For instance, a DES prepared from ascorbic acid and choline (B1196258) chloride has been employed for the efficient and green synthesis of these compounds nih.gov. In some cases, a DES composed of ZnCl2 and urea can even act as a nitrogen source in the reaction, showcasing the multi-faceted potential of these solvents arkat-usa.orgresearchgate.net.
Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. By adjusting temperature and pressure, its density and solvating power can be modified. While widely used in extractions and for the synthesis of some polymers, its application as a reaction medium for the synthesis of dihydroquinolinones is not yet well-documented in the literature mdpi.comnih.govnih.gov. However, its green credentials make it a promising area for future research in this field.
| Green Solvent | Synthetic Application | Key Features |
| Water (aqueous ethanol) | Synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones | Non-toxic, abundant |
| Ethanol | Synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones | Renewable, biodegradable, low toxicity |
| Deep Eutectic Solvents (DESs) | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Biodegradable, non-toxic, can act as catalyst nih.govarkat-usa.orgresearchgate.net |
| Supercritical CO2 | Potential for heterocyclic synthesis | Non-toxic, non-flammable, tunable properties mdpi.comnih.govnih.gov |
Metal-Free Organic Transformations for Reduced Environmental Impact
The use of transition metals as catalysts, while highly effective, can lead to concerns about toxicity, cost, and contamination of the final product. Consequently, there is a growing interest in developing metal-free synthetic methods.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for metal-free transformations. For the synthesis of dihydroquinolinones, L-proline has been used as an organocatalyst for the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Bifunctional thiourea catalysts have also been employed for the asymmetric intramolecular cyclization to produce optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones.
Furthermore, metal-free protocols have been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones through the tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using K2S2O8 as an oxidant mdpi.com. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also been achieved under metal-free conditions using an HBr in DMSO system for the oxidative C(sp3)-N coupling of isatoic anhydride, primary amines, and benzylic alcohols. These examples underscore the significant progress made in developing environmentally friendly, metal-free synthetic routes to dihydroquinolinone scaffolds and related heterocycles.
Strategies for High Atom and Step Economy in Synthetic Sequences
Atom economy and step economy are fundamental principles of green chemistry that measure the efficiency of a synthetic route. Atom economy assesses how many atoms from the reactants are incorporated into the final product, while step economy refers to the number of synthetic steps required to obtain the target molecule.
Atom Economy is maximized in reactions where most or all of the atoms of the reactants are incorporated into the desired product. Addition and rearrangement reactions are inherently atom-economical. In the context of dihydroquinolinone synthesis, intramolecular cyclization reactions, such as the aza-Michael addition of an amino group to an enone, are highly atom-economical as they are essentially addition reactions where no atoms are lost. The calculation for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For example, in a simple intramolecular cyclization of a 2'-aminochalcone to a 2-phenyl-2,3-dihydroquinolin-4(1H)-one, the atom economy is 100% as it is an isomerization reaction.
Step Economy is improved by designing synthetic sequences with fewer steps. This reduces the consumption of reagents and solvents, minimizes waste generation, and saves time and energy. Domino, tandem, or cascade reactions are excellent strategies for improving step economy as they combine multiple transformations into a single operation without the need to isolate intermediates nih.govnih.gov.
Emerging Research Directions and Future Perspectives in Dihydroquinolinone Chemistry
Design and Synthesis of Next-Generation Chiral Catalysts
The development of potent, stereoselective catalysts is paramount for producing enantiomerically pure dihydroquinolinones, which is often crucial for their biological activity. Future research is centered on creating novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope under milder conditions.
Key areas of development include:
Advanced Organocatalysts: Novel chiral organocatalysts are being designed for asymmetric condensation and cascade reactions to produce dihydroquinazolinones and related heterocycles with excellent yields and high enantiomeric excess (up to 97% ee). rsc.org
Chiral Metal Complexes: Iridium-based catalysts, such as chiral Ir-SpiroPAP, have shown exceptional performance in the asymmetric hydrogenation of quinolines to yield chiral 1,4-dihydroquinolines with high yields (up to 95%) and enantioselectivity (up to 99% ee). nih.gov Research is also exploring the potential of N,N'-dioxide-Ni(II) and chiral bipyridine diol-Fe(III) systems for similar transformations. researchgate.net
Siloxane-Substituted Ligands: A notable evolution in ligand design is the emergence of siloxane-substituted oxazoline (B21484) ferrocenes. These have demonstrated significant potential as chiral ligands and catalysts in various asymmetric transformations, often surpassing the capabilities of classical oxazoline ferrocene (B1249389) ligands and positioning them as promising candidates for the next generation of highly efficient catalysts. mdpi.com
Relay Catalysis: Palladium/chiral Lewis base relay catalysis is an emerging strategy that enables highly enantioselective cascade reactions. This method has been used to assemble chiral dihydroquinolinones from readily available starting materials with excellent diastereo- and enantioselectivities. organic-chemistry.org
These next-generation catalysts are crucial for moving beyond racemic mixtures and enabling the precise synthesis of specific enantiomers like (S)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one, which is essential for targeted drug development.
Advanced Combinatorial and High-Throughput Synthesis of Libraries
To accelerate the discovery of new drug candidates, researchers are moving towards advanced methods for synthesizing large, diverse libraries of dihydroquinolinone derivatives. nsf.gov High-throughput synthesis is a primary source for compound libraries used in both academic and industrial settings to find new chemical modulators for pharmacological targets. nih.gov
Future directions in this area include:
Domino and Tandem Reactions: These reactions, also known as cascade reactions, are highly effective for synthesizing bioactive compounds. They allow for multiple transformations in a single operation without isolating intermediates, which is efficient and aligns with green chemistry principles. mdpi.comnih.gov
Parallel Synthesis: The Georg group has documented a parallel synthesis approach for creating a library of 2-aryl-4(1H)-quinolinones. mdpi.comnih.gov This involves subjecting substrates to a series of reactions in a parallel format to quickly generate a multitude of derivatives.
Solid-Phase Synthesis: New methods are being developed for the synthesis of large arrays of related heterocyclic structures, such as tetrahydroisoquinolinones. One approach combines "tea-bag" synthesis with synthesis in microtiter plates, allowing for the creation of libraries containing tens of thousands of unique compounds. researchgate.net
Solution-Phase Combinatorial Synthesis: Ion-exchange resins are being used to both catalyze the intramolecular condensation reactions that form 4-hydroxyquinolin-2(1H)-ones and to purify the resulting products, streamlining the library creation process. rsc.org
These high-throughput strategies enable the rapid exploration of the chemical space around the dihydroquinolinone core, facilitating the identification of new leads for drug discovery. nsf.govnih.gov
Refined Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is becoming an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis. nih.govacs.org
Key computational advancements include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are being developed to describe and predict the inhibitory activity of quinoline (B57606) derivatives. nih.gov By analyzing the physicochemical properties of molecules, these models can identify key structural features that correlate with biological activity, guiding the design of more potent compounds. nih.govmdpi.com
Molecular Docking and Simulation: Molecular docking is used to predict the binding affinity and orientation of molecules within the active site of a biological target. nih.govresearchgate.net This is often followed by molecular dynamics (MD) simulations to study the stability of the ligand-protein complex over time, providing deeper insights into the mechanism of action. mdpi.com
De Novo Design: This approach involves designing novel molecules from scratch, either based on the structure of the biological target or by using fragments of known active compounds. youtube.com De novo design methods have been successfully used to generate novel 1,4-dihydroquinolin-4-ones as potent inhibitors of the kinesin spindle protein (KSP), a target in cancer therapy. nih.gov Artificial intelligence and chemical language models are increasingly being used to generate novel molecules in the form of strings (e.g., SMILES), which can implicitly capture features like bioactivity and synthesizability. youtube.com
These refined computational methods offer valuable insights into the stability and reactivity of dihydroquinolinone derivatives, enabling researchers to optimize their efficacy and accelerate the development of new drugs. nih.govacs.org
Elucidation of Novel Biological Targets and Polypharmacology
While dihydroquinolinones are known to interact with various biological targets, ongoing research aims to identify novel targets and understand their broader pharmacological profiles.
Emerging areas of investigation are:
Identification of Novel Targets: Dihydroquinoline derivatives have shown potential as anticancer agents by interacting with targets like human aldehyde dehydrogenase 1A1 (ALDH 1A1) and by disrupting microtubule polymerization, leading to cell cycle arrest. researchgate.netmdpi.com Other studies have identified them as inhibitors for neuronal nitric oxide synthase (nNOS) for treating neuropathic pain, and as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS) for diabetic complications. nih.govnih.gov Recently, they have also been investigated as a new class of anti-leishmanial agents, showing strong binding to key parasitic proteins like Pyridoxal Kinase and Trypanothione Reductase. mdpi.com
Polypharmacology: This is an innovative paradigm in drug discovery that focuses on developing single drug candidates that can modulate multiple molecular targets. nih.gov This approach is particularly relevant for complex, multifactorial diseases like cancer and metabolic disorders. nih.govmdpi.com By combining multiple activities into one molecule, polypharmacological agents can offer improved therapeutic efficacy and simplify treatment regimens. mdpi.com Designing dihydroquinolinone derivatives that intentionally interact with several disease-relevant targets is a key future direction. For instance, combining tubulin inhibition with the inhibition of other cancer-related enzymes like kinases or histone deacetylases in a single molecule is a promising strategy. mdpi.com
The use of artificial intelligence to predict potential molecular targets for newly synthesized compounds is also becoming a valuable tool in this field. johnshopkins.edu
Scaling-Up of Sustainable Synthetic Processes for Industrial Relevance
For a promising compound to become a viable drug, its synthesis must be scalable, cost-effective, and environmentally sustainable. Green chemistry principles are being increasingly integrated into the development and manufacturing of pharmaceuticals to reduce waste and improve energy efficiency. astrazeneca.com
Future perspectives for the industrial synthesis of dihydroquinolinones involve:
Green Chemistry Approaches: Research is focused on developing synthetic routes that use less hazardous substances and can be performed in environmentally benign solvents like aqueous ethanol. rsc.org Methodologies that allow for easy recycling of the solvent and simple product work-up through filtration are being prioritized. rsc.org
Biocatalysis: The use of enzymes as biocatalysts offers a streamlined and sustainable alternative to traditional chemical synthesis for producing complex drug molecules. astrazeneca.com Advances in computational enzyme design are expanding the range of available biocatalysts for a wider spectrum of chemical reactions.
Electrocatalysis and Photocatalysis: Electrocatalysis, which uses electricity to drive reactions, and photocatalysis, which uses light, are emerging as efficient and sustainable synthetic methods. organic-chemistry.orgastrazeneca.com These techniques can reduce reaction times and the need for harsh reagents.
Flow Chemistry: Continuous flow manufacturing, as opposed to traditional batch processing, can improve safety, efficiency, and consistency for large-scale production. This approach is well-suited for implementing many of the green catalytic methods mentioned above.
Synthetic Biology: In the long term, synthetic biology offers the prospect of producing chemicals in engineered microbes. This could lead to carbon-negative manufacturing processes by using bacteria that consume greenhouse gases like CO2 as a feedstock. lbl.gov
By embedding these sustainable practices, the pharmaceutical industry can scale up the production of important scaffolds like dihydroquinolinones while minimizing environmental impact. astrazeneca.com
Q & A
Q. What are the established synthetic routes for (S)-2-phenyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield and stereoselectivity?
The compound is typically synthesized via cyclization of 2-aminoacetophenone and benzaldehyde using pyrrolidine as a catalyst in a 1:1 ethanol-water solvent system at 50°C . TLC monitors reaction progress, followed by extraction with diethyl ether and purification via silica gel chromatography (hexane:dimethyl acetate = 10:1). Key factors include catalyst loading (20 mol%), temperature control, and solvent polarity, which impact cyclization efficiency. Yield optimization requires balancing reaction time and byproduct formation .
Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?
Characterization involves:
- IR : Peaks at ~1638 cm⁻¹ (C=O stretch) and ~3060 cm⁻¹ (aromatic C-H) .
- ¹H NMR : Signals at δ 7.83 (dd, aromatic H), δ 4.70 (dd, CH-NH), and δ 2.82 (m, diastereotopic CH₂) .
- ¹³C NMR : Carbonyl resonance at δ 192.9 and aromatic carbons between δ 116–152 .
- MS : Molecular ion [M⁺] at m/z 223.10 . Cross-referencing with literature data ensures structural confirmation.
Q. What biological activities are associated with 2,3-dihydroquinolin-4(1H)-one derivatives, and which structural features drive these effects?
The core scaffold exhibits anticancer, antibiotic, and antitumor properties . The phenyl group at C2 enhances lipophilicity, improving membrane permeability, while the dihydroquinolinone ring enables hydrogen bonding with biological targets . Substitutions at the 4-position (e.g., halogens, methoxy) modulate electronic effects and binding affinity .
Advanced Research Questions
Q. How can catalytic systems like Au@CeO2–rGO or palladium complexes improve the synthesis of dihydroquinolinone derivatives?
Palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes with 2-iodoanilines enables scaffold diversification under mild conditions (e.g., 360 W microwave irradiation) . Au@CeO2–rGO nanohybrids enhance reductive degradation efficiency, critical for reducing antibacterial resistance in byproducts . Catalyst selection impacts regioselectivity and functional group tolerance, requiring mechanistic studies (e.g., radical vs. polar pathways) .
Q. What crystallographic insights explain the conformational stability of this compound?
X-ray diffraction reveals a dihedral angle of 43.24° between the quinoline and phenyl rings, stabilizing the (S)-enantiomer via intramolecular C–H⋯O hydrogen bonds . Centrosymmetric dimers form through intermolecular N–H⋯N interactions (distance: ~3.94 Å), with π-π stacking between aromatic systems . These features guide computational modeling of enantioselective synthesis.
Q. How do computational methods validate the SARS-CoV-2 Mpro inhibitory potential of dihydroquinolinone derivatives?
Molecular docking (AutoDock) shows binding affinities of −6.70 to −7.52 kcal/mol for 3-(hydroxymethyl)-2-phenyl derivatives, forming H-bonds with GLY-143, SER-144, and CYS-145 residues . ADME predictions assess drug-likeness, while MD simulations evaluate binding stability under physiological conditions. Discrepancies between in silico and in vitro results may arise from solvation effects or protein flexibility .
Q. What strategies resolve contradictions in biological activity data across dihydroquinolinone analogs?
- Meta-analysis : Compare cytotoxicity IC₅₀ values against standardized cell lines (e.g., MCF-7 vs. HepG2) .
- SAR studies : Correlate substituent effects (e.g., 4-Br vs. 4-OCH₃) with target selectivity .
- Assay standardization : Control variables like incubation time and serum concentration to reduce inter-lab variability .
Methodological Considerations
Q. How to optimize enantiomeric excess (ee) in asymmetric synthesis of the (S)-enantiomer?
- Chiral catalysts : Use (R)- or (S)-BINOL-derived organocatalysts to induce stereoselectivity during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving ee by 15–20% .
- Kinetic resolution : Monitor ee via chiral HPLC (e.g., Chiralpak IA column) and adjust reaction quenching time .
Q. What analytical techniques differentiate this compound from structurally similar compounds like 2,3-dihydroquinazolin-4(1H)-one?
- ¹³C NMR : Quinazolinones show a carbonyl signal at δ 165–170 vs. δ 192–193 for dihydroquinolinones .
- X-ray crystallography : Quinazolinones exhibit a planar fused-ring system, while dihydroquinolinones have a puckered cyclohexenone ring .
- MS/MS fragmentation : Dihydroquinolinones lose H₂O (m/z −18), absent in quinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
